Biochemical Potency and Selectivity Profile of (R)-VX-11e vs. Clinical ERK2 Inhibitors
(R)-VX-11e exhibits an ERK2 Ki of <2 nM, which is comparable to ulixertinib (IC50 <0.3 nM) and LY3214996 (IC50 = 5 nM), but its selectivity window distinguishes it mechanistically. Against GSK-3, Aurora kinase A, and Cdk2, (R)-VX-11e demonstrates Ki values of 395 nM, 540 nM, and 852 nM respectively, corresponding to >200-fold selectivity over these off-target kinases . In contrast, SCH772984 shows IC50 values of 4 nM (ERK1) and 1 nM (ERK2) but with a less extensively characterized selectivity fingerprint in the public domain .
| Evidence Dimension | ERK2 inhibition constant (Ki) and off-target kinase selectivity |
|---|---|
| Target Compound Data | ERK2 Ki < 2 nM; GSK-3 Ki = 395 nM; Aurora A Ki = 540 nM; Cdk2 Ki = 852 nM |
| Comparator Or Baseline | Ulixertinib: ERK2 IC50 < 0.3 nM (Selleck); LY3214996: ERK1/2 IC50 = 5 nM (Selleck); SCH772984: ERK2 IC50 = 1 nM (Selleck) |
| Quantified Difference | >200-fold selectivity over GSK-3, Aurora A, Cdk2 vs. comparators with unreported or narrower selectivity windows |
| Conditions | Biochemical kinase inhibition assays using recombinant enzymes; [ATP] = 65 µM for ERK2 |
Why This Matters
The >200-fold selectivity window over three specific off-target kinases (GSK-3, Aurora A, Cdk2) is explicitly quantified for VX-11e, enabling researchers to attribute phenotypic effects to ERK2 inhibition with greater confidence than with comparators lacking such detailed public selectivity data.
